

Efficacy Data Summary: Afuresertib + Paclitaxel vs. Paclitaxel Alone

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Compound Focus: Afuresertib

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Endpoint	Afuresertib + Paclitaxel (n=99)	Paclitaxel Alone (n=51)	Hazard Ratio (HR) & P-value
Median PFS (Primary Endpoint)	4.3 months (95% CI, 3.58-5.62) [1] [2]	4.1 months (95% CI, 2.63-5.36) [1] [2]	HR 0.7 (95% CI, 0.50-1.10); P = 0.139 [1] [3]
Median Overall Survival	11.2 months (95% CI, 8.38-13.77) [1] [2]	13.1 months (95% CI, 7.75-18.00) [1] [2]	HR 1.2 (95% CI, 0.77-1.81) [1] [3]
Confirmed Objective Response Rate (ORR)	25% (95% CI, 17.1%-35.0%) [1]	18% (95% CI, 8.4%-30.9%) [1]	-
Disease Control Rate (DCR)	68% (95% CI, 57.5%-76.7%) [1]	57% (95% CI, 42.3%-70.6%) [1]	-

Experimental Protocol & Biomarker Analysis

The data in the table comes from the **PROFECTA-II/GOG-3044 trial (NCT04374630)**, an open-label, randomized, active-controlled phase II study [3] [2].

- **Patient Population:** 150 patients with platinum-resistant ovarian, fallopian tube, or primary peritoneal cancer. Patients had received 1-5 prior chemotherapies, with no more than one regimen after the diagnosis of platinum resistance [1] [3].
- **Treatment Arms:** Patients were randomized in a 2:1 ratio to receive either:
 - **Experimental Arm:** Oral **afuresertib** (125 mg once daily) plus intravenous paclitaxel (80 mg/m² on days 1, 8, and 15 of a 28-day cycle) [1] [3].
 - **Control Arm:** Paclitaxel alone at the same dose and schedule [1] [3].
- **Primary & Secondary Endpoints:** The primary endpoint was **PFS assessed by investigator**. Secondary endpoints included OS, ORR, duration of response, DCR, and CA-125 response [1] [3].

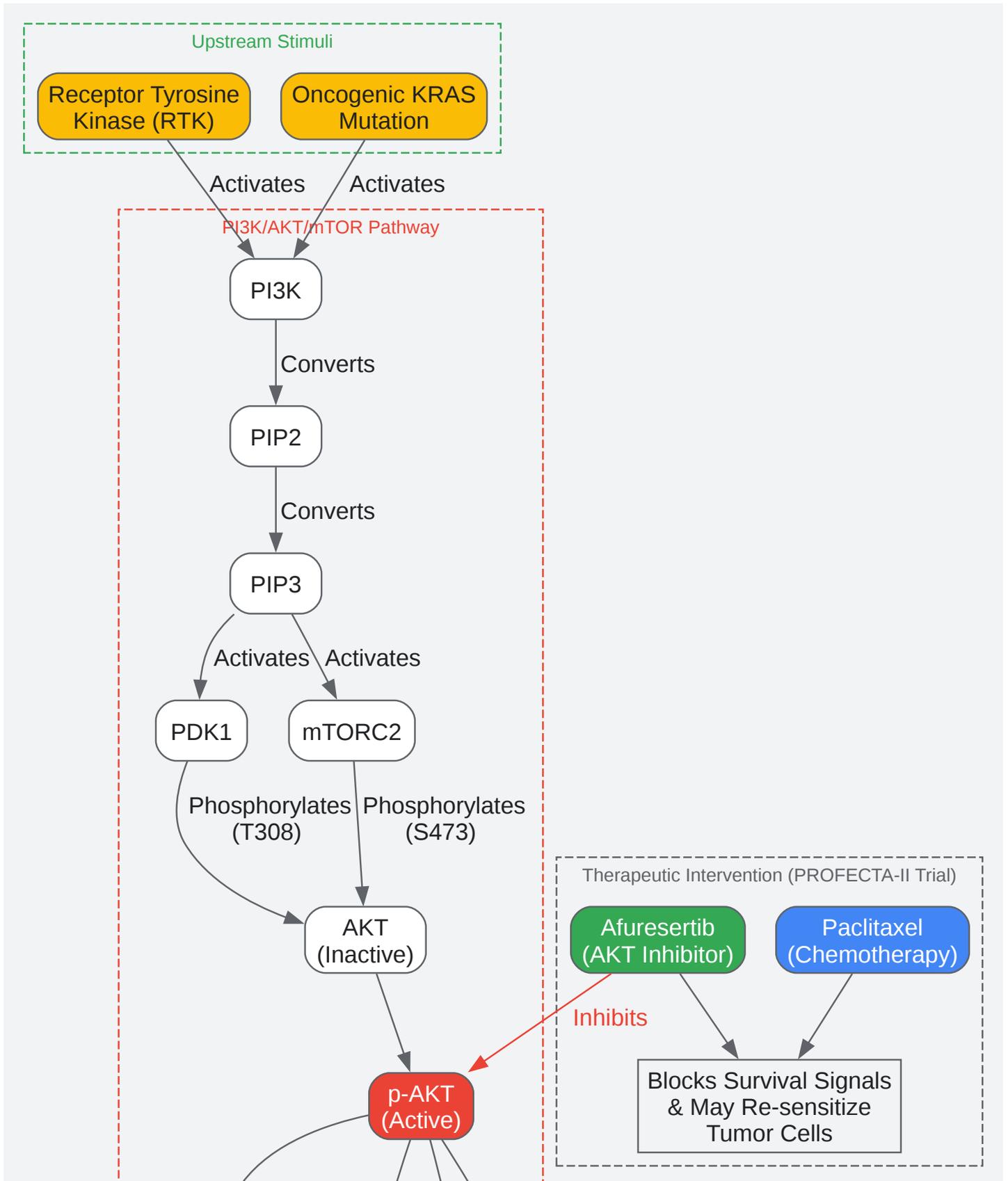
A key exploratory objective was to assess the role of **phospho-AKT (pAKT)** as a potential predictive biomarker. The results were striking [1] [3]:

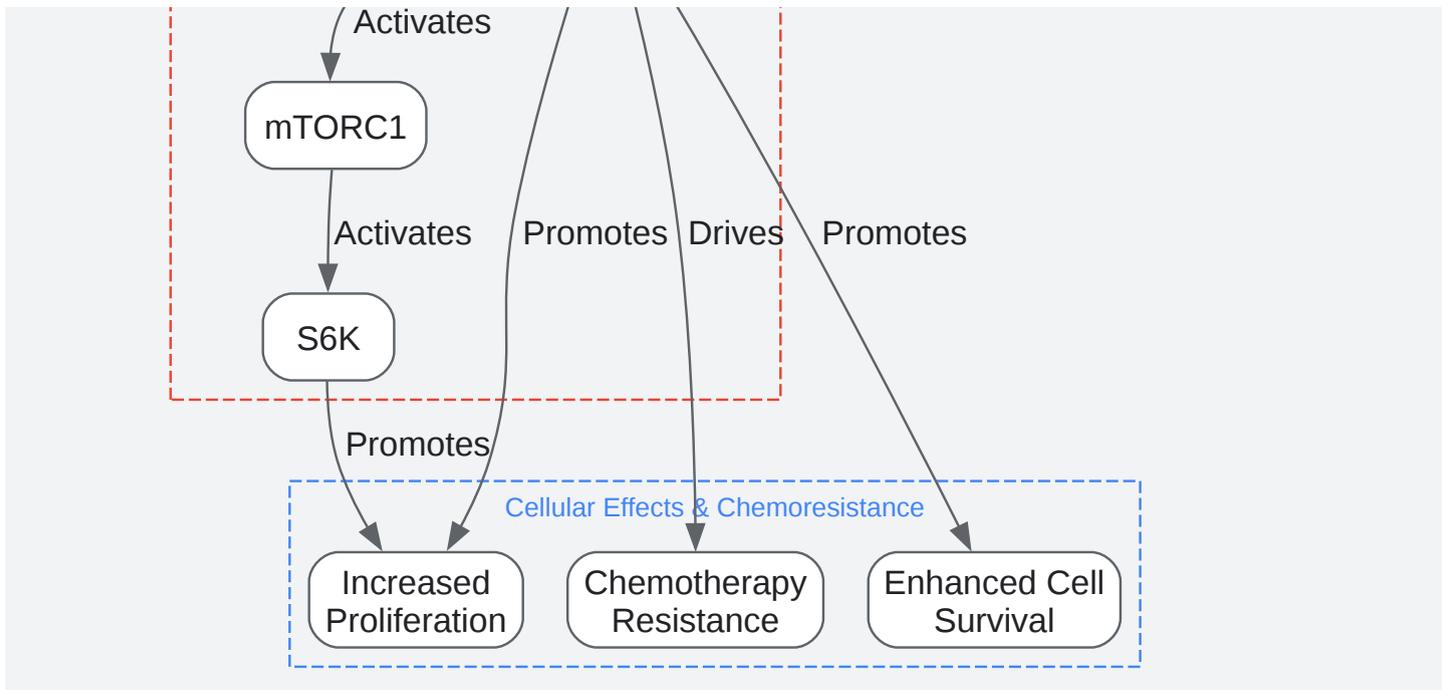
- In patients with the **pAKT biomarker (IHC > 1)**, the median PFS was **5.4 months** with the **afuresertib** combination compared to **2.9 months** with paclitaxel alone (HR 0.4; 95% CI, 0.12-1.00) [1] [2].
- This suggests that pAKT-positive tumors may be more dependent on AKT signaling and derive significant benefit from the addition of **afuresertib**.

Context: AKT Inhibition and the PI3K/AKT/mTOR Pathway

The scientific rationale for testing **afuresertib** is rooted in the role of the **PI3K/AKT/mTOR pathway**, a critical signaling cascade frequently dysregulated in cancer that promotes cell survival, proliferation, and resistance to chemotherapy [4] [3] [5]. **Afuresertib** is a potent, orally bioavailable, **ATP-competitive pan-AKT inhibitor** that targets all three AKT isoforms (AKT1, AKT2, and AKT3) [3].

The following diagram illustrates the signaling pathway targeted by **afuresertib** and the context of the clinical trial.





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Diagram Title: AKT Pathway, Chemoresistance, and **Afuresertib** Mechanism

Interpretation and Future Directions

The data indicates that while the combination of **afuresertib** and paclitaxel has a manageable safety profile, its clinical benefit is **contingent on patient selection**.

- **For an Unselected PROC Population:** The combination **does not** provide a significant survival advantage over standard single-agent paclitaxel [6] [2].
- **For the pAKT-Positive Biomarker Subgroup:** The combination shows a **clinically meaningful improvement in PFS** (HR=0.4), reducing the risk of progression or death by 60% [1] [3] [2]. This strongly supports the **biomarker-driven strategy** for future development of AKT inhibitors.

In conclusion, the future of **afuresertib** in this setting likely depends on the validation of pAKT as a reliable biomarker to identify the patient population most likely to benefit from this therapeutic approach.

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